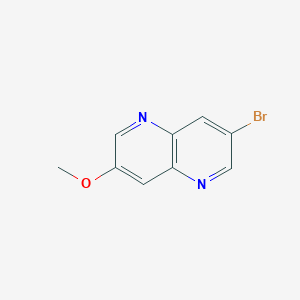
3-Bromo-7-methoxy-1,5-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-7-methoxy-1,5-naphthyridine is a heterocyclic compound . It is a derivative of 1,5-naphthyridine, a class of compounds that have significant importance in the field of medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including this compound, has been covered in various studies . Classical synthetic protocols such as Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder are commonly used for the construction of the main 1,5-naphthyridine scaffold .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a bromine atom . The 1,5-naphthyridine system, to which this compound belongs, is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
1,5-Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . Alkyl halides, for example, react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 239.07 . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved papers .Applications De Recherche Scientifique
Chemical Synthesis and Reactions
- Amination Reactions: The compound undergoes interesting amination reactions. For example, 3-bromo-2-ethoxy-1,5-naphthyridine, a related compound, reacts with KNH2/NH3 leading to specific isomeric forms (Haak & Plas, 2010).
- Synthesis Techniques: Techniques for the synthesis of naphthyridine derivatives, like the synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine, have been developed, showcasing the compound's utility in complex chemical syntheses (Zlatoidský & Gabos, 2009).
- Methoxylation Studies: Methoxylation processes involving 3-Bromo-7-methoxy-1,5-naphthyridine have been studied, revealing insights into the regioselectivity of nucleophilic substitution in its chemical structure (Zjawiony et al., 1997).
Pharmaceutical Research
- Anticancer Properties: A study on a novel naphthyridine derivative demonstrated its potential in cancer treatment, particularly in inducing cell death mechanisms in human melanoma cells (Kong et al., 2018).
- Antimalarial Activity: Research into N4-Substituted 7-Bromo-1,5-naphthyridin-4-amines, which are chemically related to this compound, showed significant antimalarial activity, indicating the compound's potential in developing antimalarial drugs (Barlin & Tan, 1985).
Chemical Properties and Reactions
- Homolytic Substitution: Studies on homolytic substitutions involving similar naphthyridine compounds offer insights into the behavior of this compound under specific chemical conditions (Plodek et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-7-methoxy-1,5-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-13-7-3-9-8(12-5-7)2-6(10)4-11-9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTJSDYJUSARJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(C=N2)Br)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

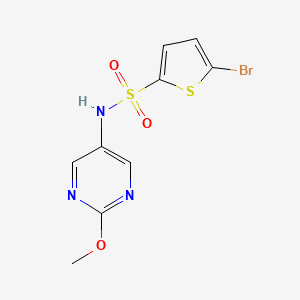
![1-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)pyrrolidine](/img/structure/B2422793.png)
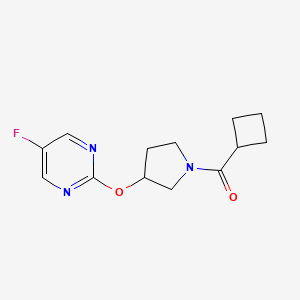
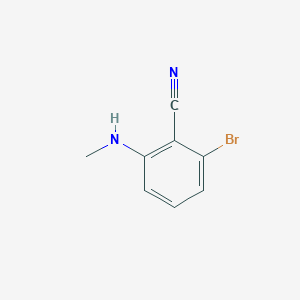
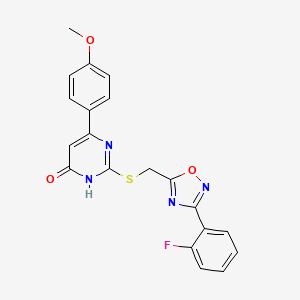


![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-phenoxyethyl)urea](/img/structure/B2422800.png)
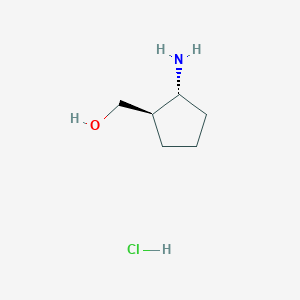
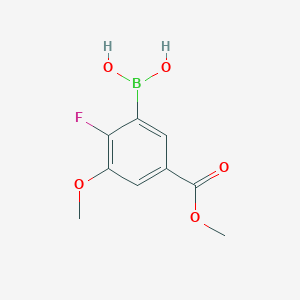


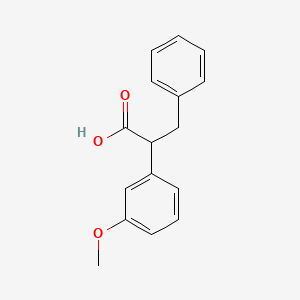
![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide](/img/structure/B2422809.png)